physicochemical properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
physicochemical properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid Hydrochloride
This technical guide provides a comprehensive overview of the essential . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of the compound, alongside detailed, field-proven methodologies for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary protocols and comparative data from structurally similar molecules to empower researchers in their evaluation of this compound.
Introduction
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, and a 2,4-dimethylphenyl moiety, makes it a valuable chiral building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance solubility and stability. Accurate characterization of its physicochemical properties is paramount for its application in synthesis, formulation, and biological studies.
Chemical Structure and Identification
A clear understanding of the molecular structure is the foundation for all physicochemical analysis.
Molecular Structure:
Caption: Chemical structure of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride | [1] |
| CAS Number | 1391458-97-1 ((S)-enantiomer) | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | [2] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl | [1] |
| InChI Key | RAXDTKWYXLIFNK-UHFFFAOYSA-N (for free base) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.
-
Due to the zwitterionic nature of the free amino acid and the salt form, solubility in chloroform-d (CDCl₃) is expected to be low. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are more appropriate solvents.[3] DMSO-d₆ is often preferred to observe the exchangeable protons of the amino and carboxylic acid groups.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.
-
Utilize gentle agitation or sonication to ensure complete dissolution.[3]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).[3]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[3]
-
Caption: Standard workflow for NMR spectroscopic analysis.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (-COOH) | 10-13 (broad) | ~170-175 |
| Amino (-NH₃⁺) | 8-9 (broad) | - |
| Aromatic (Ar-H) | 7.0-7.5 | ~125-140 |
| Alpha-Proton (α-CH) | ~5.0 | ~55-60 |
| Methyl (-CH₃) | ~2.2-2.4 | ~20-25 |
| Note: These are estimated values and may vary based on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or KBr pellet.
-
Scan the sample and ratio the spectrum against the background.
-
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | |
| N-H stretch (Ammonium) | 2800-3200 (broad) | Overlaps with O-H |
| C=O stretch (Carboxylic Acid) | 1700-1730 | |
| N-H bend (Ammonium) | 1500-1600 | |
| C=C stretch (Aromatic) | 1450-1600 |
Physical Properties
Melting Point
The melting point is a crucial indicator of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
For comparison, the related compound Glycine has a melting point of 240 °C (with decomposition).
Solubility
Solubility is a critical parameter for formulation and in vitro assays.
Experimental Protocol: Thermodynamic Solubility Determination
-
Equilibrium Method:
-
Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffers at various pH values, ethanol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Caption: Workflow for thermodynamic solubility determination.
Dissociation Constant (pKa)
The pKa values are essential for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation:
-
Prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH of the solution after each addition of the titrant.
-
Continue the titration past the equivalence points.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa values can be determined from the half-equivalence points on the titration curve. The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the ammonium group will be in the basic range.
-
For the related compound (2S)-2-AMINO-2-(4-FLUORO-3,5-DIMETHYLPHENYL)ACETIC ACID, a predicted pKa of 1.915 is reported, likely corresponding to the carboxylic acid group.[4]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of amino acid derivatives.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid or formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The acidic modifier helps to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The aromatic ring should provide a UV absorbance maximum around 254-280 nm. A DAD can be used to determine the optimal wavelength.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Safety and Handling
Based on information for similar amino acid compounds, the following precautions should be observed.[5][6][7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6]
-
Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of dust.[7] Handle in a well-ventilated area.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
Conclusion
This technical guide outlines the fundamental and provides robust, standardized protocols for their determination. While experimental data for this specific molecule is limited, the methodologies and comparative information presented here offer a solid framework for researchers to conduct a thorough characterization. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development involving this compound.
References
- Vertex AI Search, Grounding API Redirect. (2005, October 9).
- Tokyo Chemical Industry. (2025, September 3).
- Thermo Fisher Scientific. (2023, October 12).
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID.
- FUJIFILM Wako Chemicals.
- PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.
- NextSDS. (2S)-2-AMINO-2-(2,4-DIMETHYLPHENYL)
- MilliporeSigma. 2-amino-2-(2-methylphenyl)acetic acid | 129592-98-9.
- ChemicalBook. (2S)-2-AMINO-2-(4-FLUORO-3,5-DIMETHYLPHENYL)ACETIC ACID.
- Thoreauchem. (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride-1391458-97-1.
- Sigma-Aldrich. 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9.
- ResearchGate.
- PubChem. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.
- NIST. Amino acetic acid hydrochloride - NIST WebBook.
- Shimadzu. Analytical Methods for Amino Acids.
- Benchchem. Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.
- Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
- NextSDS. 2-AMINO-2-(3,4-DIMETHYLPHENYL)
-
SciELO. Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[7]arenes Derivatives.
- Thermo Fisher Scientific.
- Fluorochem. AMINO(2,4-DIMETHYLPHENYL)ACETIC ACID.
- ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
- MedchemExpress.com. 2-Amino-2-(4-chlorophenyl)acetic acid.
- Benchchem. Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions.
- Ataman Kimya. 2-Aminoacetic acid (Glycine).
- ResearchGate.
- US Pharmacopeia (USP). Amino acid analysis.
- SpectraBase. 2-({2-[(2,2-Dimethylpropanoyl)amino]phenyl}thio)acetic acid - Optional[13C NMR].
- NOAA. 2-AMINO-4-THIAZOLE ACETIC ACID - CAMEO Chemicals.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride-1391458-97-1 - Thoreauchem [thoreauchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2S)-2-AMINO-2-(4-FLUORO-3,5-DIMETHYLPHENYL)ACETIC ACID CAS#: 1212846-98-4 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]

